![molecular formula C20H27NO6 B3866333 (2,4,5-trimethoxybenzyl)(3,4,5-trimethoxybenzyl)amine](/img/structure/B3866333.png)
(2,4,5-trimethoxybenzyl)(3,4,5-trimethoxybenzyl)amine
Overview
Description
(2,4,5-trimethoxybenzyl)(3,4,5-trimethoxybenzyl)amine, also known as TMA-2, is a psychedelic drug that belongs to the phenethylamine class. It is a structural analog of mescaline and was first synthesized by Alexander Shulgin in 1974. TMA-2 is known for its hallucinogenic properties and has been used in scientific research to study the mechanism of action of psychedelic drugs.
Mechanism of Action
(2,4,5-trimethoxybenzyl)(3,4,5-trimethoxybenzyl)amine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is responsible for the hallucinogenic effects of psychedelic drugs. (2,4,5-trimethoxybenzyl)(3,4,5-trimethoxybenzyl)amine also has affinity for other serotonin receptors, including the 5-HT2C and 5-HT1A receptors. The exact mechanism of action of (2,4,5-trimethoxybenzyl)(3,4,5-trimethoxybenzyl)amine is not fully understood, but it is thought to involve the activation of the serotonergic system in the brain.
Biochemical and physiological effects:
(2,4,5-trimethoxybenzyl)(3,4,5-trimethoxybenzyl)amine has been found to produce a range of biochemical and physiological effects, including changes in mood, perception, and thought processes. It has been reported to produce visual and auditory hallucinations, as well as changes in the perception of time and space. (2,4,5-trimethoxybenzyl)(3,4,5-trimethoxybenzyl)amine has also been found to increase heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
(2,4,5-trimethoxybenzyl)(3,4,5-trimethoxybenzyl)amine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a known mechanism of action and has been extensively studied in scientific research. However, (2,4,5-trimethoxybenzyl)(3,4,5-trimethoxybenzyl)amine also has several limitations. It is a controlled substance and is subject to legal restrictions. It also has potential health risks, including the risk of overdose and adverse side effects.
Future Directions
There are several future directions for research on (2,4,5-trimethoxybenzyl)(3,4,5-trimethoxybenzyl)amine. One area of research is the development of new psychedelic drugs that have a similar mechanism of action to (2,4,5-trimethoxybenzyl)(3,4,5-trimethoxybenzyl)amine but with fewer side effects. Another area of research is the investigation of the potential therapeutic uses of (2,4,5-trimethoxybenzyl)(3,4,5-trimethoxybenzyl)amine, such as in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of (2,4,5-trimethoxybenzyl)(3,4,5-trimethoxybenzyl)amine and its effects on the brain and body.
Scientific Research Applications
(2,4,5-trimethoxybenzyl)(3,4,5-trimethoxybenzyl)amine has been used in scientific research to study the mechanism of action of psychedelic drugs. It has been found to act as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of psychedelic drugs. (2,4,5-trimethoxybenzyl)(3,4,5-trimethoxybenzyl)amine has also been used in studies to investigate the role of the serotonergic system in the regulation of mood and behavior.
properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO6/c1-22-15-10-17(24-3)16(23-2)9-14(15)12-21-11-13-7-18(25-4)20(27-6)19(8-13)26-5/h7-10,21H,11-12H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMAKCQOHPBYTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC(=C(C=C2OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4,5-Trimethoxyphenyl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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